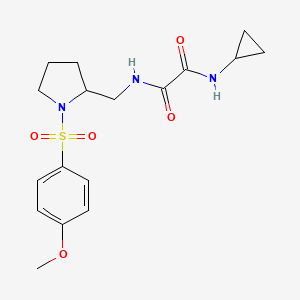

N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c1-25-14-6-8-15(9-7-14)26(23,24)20-10-2-3-13(20)11-18-16(21)17(22)19-12-4-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLLYKPJJXQBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its molecular formula and weight. The compound's molecular weight is approximately 405.5 g/mol, and it features a complex arrangement that includes a cyclopropyl group, a pyrrolidine moiety, and a sulfonamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O4S |

| Molecular Weight | 405.5 g/mol |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties, particularly against carbonic anhydrase and acetylcholinesterase (AChE). Studies have shown that derivatives with similar structures exhibit significant AChE inhibition, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : Compounds containing the pyrrolidine and sulfonamide functionalities have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antimicrobial Studies : A study evaluating a series of sulfonamide derivatives found that those with a pyrrolidine core exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that similar compounds may also possess significant antimicrobial properties .

- Enzyme Inhibition : Another research focused on the enzyme inhibitory activities of sulfonamide derivatives reported strong inhibition against urease and AChE, indicating the potential for developing treatments for conditions like peptic ulcers and Alzheimer's disease .

- Cytotoxicity Assessments : In vitro cytotoxicity tests on human cancer cell lines indicated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Studies

Case Study 1: Anticancer Activity

A derivative structurally similar to this compound was tested for its ability to inhibit the proliferation of breast cancer cells. Results showed significant dose-dependent cytotoxicity, with IC50 values in the micromolar range. The study concluded that the compound induced apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In a model simulating neurodegeneration, a compound with similar structural features demonstrated neuroprotective effects by inhibiting AChE activity. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide with structurally or functionally related compounds.

Structural Analogues and Functional Groups

Key Observations

Sulfonyl Group Variations :

- The target compound’s (4-methoxyphenyl)sulfonyl group shares similarities with the sulfonyl moieties in Sch225336 and the OS (4-methoxyphenyl)sulfonyl abbreviation in . However, Sch225336’s bis-sulfone structure likely enhances receptor binding avidity compared to the single sulfonyl group in the target compound.

- The absence of a sulfonamide group (as in Sch225336) in the target compound may reduce its interaction with sulfonamide-sensitive targets like carbonic anhydrases.

Oxalamide vs. Carboxamide Backbones :

- The oxalamide group in the target compound and Compound 10 provides rigidity and hydrogen-bonding capacity, which are absent in carboxamide-based analogues like the pyrimidine derivative in .

Methoxy Substitutions :

- The 4-methoxy group in the target compound is a common feature in Sch225336 and Compound 10. This group may improve solubility or serve as a metabolic blocking group compared to the 4-fluorophenyl group in ’s compound .

Synthetic Feasibility :

- Compound 10 was synthesized with an 86% yield , suggesting that oxalamide derivatives can be efficiently prepared. However, the target compound’s cyclopropyl and pyrrolidinylmethyl groups may introduce steric challenges during synthesis.

Research Implications

- Receptor Targeting: The (4-methoxyphenyl)sulfonyl group in the target compound aligns with sulfonyl-containing ligands like Sch225336, which target cannabinoid receptors . Further studies could explore its affinity for CB1/CB2 or other sulfonyl-interacting receptors.

- Solubility vs. Bioactivity : The cyclopropyl group may enhance membrane permeability but reduce aqueous solubility compared to hydroxyl-containing analogues like Compound 10 .

- Structural Optimization: Replacing the pyrrolidinylmethyl group with imidazolidinone (as in Compound 10) or fluorophenyl (as in ) moieties could modulate target selectivity or metabolic stability.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

The synthesis involves multi-step reactions:

- Cyclopropane introduction : React cyclopropylamine with oxalyl chloride under low temperatures (0–5°C) to form the oxalamide core .

- Sulfonylation of pyrrolidine : Treat pyrrolidine with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the sulfonamide intermediate .

- Coupling reactions : Combine intermediates via nucleophilic substitution, optimizing solvent polarity (e.g., DMF) and reaction time (12–24 hrs) to enhance yield . Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl, sulfonyl, and methoxyphenyl groups (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~450–470 g/mol for analogous compounds) .

- X-ray Crystallography : Resolve 3D conformation, particularly steric interactions between the cyclopropyl and pyrrolidine moieties .

Q. How does the solubility profile of this compound influence in vitro assay design?

- Solvent Compatibility : Moderate solubility in DMSO (10–20 mM) but poor aqueous solubility. Use DMSO stock solutions diluted in assay buffers (≤0.1% v/v) to avoid precipitation .

- Surfactant Use : Add 0.01% Tween-80 to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfonamide and cyclopropyl groups?

- Substitution Patterns : Synthesize analogs with varying sulfonyl substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess steric/electronic effects on enzyme binding .

- Cyclopropane Modifications : Replace cyclopropyl with bicyclo[1.1.0]butane to evaluate conformational rigidity using molecular dynamics simulations .

- Assay Design : Test analogs in kinase inhibition assays (e.g., RSK2) with IC₅₀ calculations and co-crystallization to map binding pockets .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Source Variability : Compare compound purity (HPLC traces) and batch-to-batch consistency (e.g., residual solvent levels) .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24 vs. 48 hrs) to minimize variability .

- Meta-Analysis : Use public databases (ChEMBL, PubChem) to cross-reference bioactivity data for analogous oxalamides .

Q. What methodologies are optimal for studying this compound’s interaction with sulfonamide-sensitive enzymes?

- Kinetic Assays : Perform time-resolved fluorescence to measure inhibition constants (Kᵢ) for sulfotransferases or carbonic anhydrases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven interactions .

- Mutagenesis Studies : Engineer enzyme mutants (e.g., Tyr7Phe in CAII) to identify critical binding residues .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.